

Technical Support Center: Minimizing Keratin Contamination in Proteomics

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Compound of Interest

Compound Name: *L-Methionine-13C5,15N*

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This technical support center provides guidance for researchers, scientists, and drug development professionals on how to minimize keratin contamination during proteomics sample preparation. Keratin, a common environmental protein, can significantly interfere with mass spectrometry results by masking peptides of interest.^[1]

Frequently Asked Questions (FAQs)

Q1: What is keratin and why is it a significant problem in proteomics?

A1: Keratins are structural proteins found in vertebrates and are the main components of skin, hair, and nails.^[2] They are one of the most common contaminants in proteomics experiments.^[3] Due to their high abundance in the lab environment (from dust, skin flakes, and hair), they can easily contaminate samples.^{[4][5]} In mass spectrometry, abundant keratin peptides can suppress the ionization of lower-abundance peptides from your proteins of interest, leading to incomplete protein identification and skewed quantitative data.^{[2][6]} It's not unusual for over 25% of the peptide content in a sample to be from keratin contamination.^[1]

Q2: What are the primary sources of keratin contamination in a laboratory setting?

A2: The main sources of keratin contamination include:

- Personnel: Skin flakes, hair, and clothing (especially wool) from researchers are major contributors.^{[1][5][7]}

- Laboratory Environment: Dust is a significant reservoir of keratin.[3][4] Any surface, piece of glassware, or reagent left exposed to the air can become contaminated.[4]
- Reagents and Consumables: Dust can contaminate stock solutions, buffers, and even boxes of pipette tips or microcentrifuge tubes.[2][3] Latex gloves are also a known source of proteinaceous material and should be avoided.[2]

Q3: What are the most critical preventative measures I can take?

A3: The most effective strategies involve creating a physical barrier and maintaining a clean workspace:

- Work in a Laminar Flow Hood: Whenever possible, perform all sample preparation steps in a laminar flow hood or a biological safety cabinet to minimize exposure to airborne dust and particles.[1][2][6]
- Wear Appropriate Personal Protective Equipment (PPE): Always wear powder-free nitrile gloves, a clean lab coat, and consider using a hairnet or bouffant cap.[2][5][7] Change gloves frequently, especially after touching any surface outside of the clean workspace.[4][8]
- Maintain a Clean Workspace: Before starting, thoroughly wipe down your bench, pipettes, and any equipment with 70% ethanol or methanol.[6][9] Keep all reagent bottles and sample tubes covered as much as possible.[3]

Q4: Can I ever completely eliminate keratin contamination?

A4: While completely eliminating keratin is nearly impossible, you can significantly reduce it to levels that do not interfere with the analysis of your proteins of interest.[10] The goal is to minimize keratin to a point where it is below the abundance of your target proteins.[2] For highly sensitive analyses of low-abundance proteins, implementing stringent anti-keratin protocols is crucial.[2]

Troubleshooting Guide

Issue: I'm still seeing high levels of keratin in my mass spectrometry results despite taking basic precautions. What should I check?

Answer: If basic measures aren't sufficient, consider these common culprits and advanced troubleshooting steps:

Potential Cause	Troubleshooting Steps & Solutions
Contaminated Reagents & Labware	<p>Solutions: 1. Aliquot all buffers and reagents into smaller, single-use volumes. Avoid using communal lab chemicals.^{[3][4]} 2. Use fresh, high-purity (e.g., HPLC grade) solvents and reagents.^[4] 3. Dedicate a set of glassware and pipettes exclusively for proteomics work.^[3] 4. Clean glassware thoroughly by rinsing with hot water followed by an organic solvent like methanol or isopropanol; avoid detergents as they can contain polymers like PEG that also interfere with mass spectrometry.^{[4][7]}</p>
Environmental Exposure	<p>Solutions: 1. If a laminar flow hood is unavailable, minimize the time samples and reagents are exposed to the open air.^[9] 2. Keep all sample tubes, plates, and reagent bottles capped or covered with clean foil whenever not in immediate use.^{[3][4]} 3. Clean gel electrophoresis tanks thoroughly, as they are a common source of keratin contamination.^{[3][4]}</p>
Personal Contamination	<p>Solutions: 1. Avoid wearing natural fiber clothing like wool in the lab.^{[1][6]} Opt for disposable, clean-room type lab coats.^[2] 2. After putting on fresh gloves, consider rinsing them with HPLC-grade water or ethanol.^[11] 3. Be mindful of touching your face, hair, or phone while wearing gloves. If this happens, change your gloves immediately.^{[4][8]}</p>
Static Electricity	<p>Solution: Static electricity on plasticware can attract dust particles. An electrostatic eliminator (ionizing bar) used during procedures like in-gel digestion has been shown to significantly reduce keratin contamination.^[12]</p>

Quantitative Impact of Anti-Keratin Measures

While specific reduction percentages can vary greatly between labs, the following table summarizes the qualitative impact of implementing key preventative measures on the relative abundance of keratin peptides observed in mass spectrometry data.

Experimental Condition	Expected Keratin Abundance	Rationale
No Precautions	Very High	Direct exposure to all environmental and personal keratin sources.
Basic PPE (Gloves, Lab Coat)	High	Reduces direct skin contact but does not control for airborne contaminants or contaminated reagents.
Work in Laminar Flow Hood with Full PPE	Low	Creates a clean, particle-free workspace, significantly reducing airborne contamination which is a primary source. [1] [2]
Laminar Flow Hood, Full PPE, and Dedicated Reagents	Very Low	Addresses both airborne and reagent-based contamination, providing the most robust protection against keratin. [3] [4]

Experimental Protocols

Protocol 1: Low-Keratin Sample Preparation Workflow (for In-Gel Digestion)

This protocol outlines the key steps for processing a protein sample from an SDS-PAGE gel while minimizing keratin contamination.

- Workspace Preparation:

- Thoroughly wipe down the interior surfaces of a laminar flow hood with 70% ethanol, followed by HPLC-grade water.[\[2\]](#)
- Wipe down all required equipment (pipettes, tube racks, etc.) before placing them in the hood.[\[2\]](#)
- Gel Handling:
 - Wear powder-free nitrile gloves and a clean lab coat.[\[11\]](#)
 - Use pre-cast gels if possible, as they tend to have fewer contaminants.[\[9\]](#) If casting your own, use high-purity reagents and clean the glass plates with ethanol before use.[\[6\]](#)[\[10\]](#)
 - After electrophoresis, disassemble the gel cassette inside the laminar flow hood.[\[6\]](#)[\[10\]](#)
- Staining and Destaining:
 - Place the gel in a dedicated, clean staining container that has been rinsed with ethanol and HPLC-grade water.[\[9\]](#)[\[11\]](#)
 - Use freshly prepared staining and destaining solutions made with high-purity water.[\[11\]](#)
 - Keep the container covered at all times during staining and destaining.[\[4\]](#)
- Band Excision:
 - Place the gel on a clean surface, such as a new piece of plastic wrap placed on the imager screen.[\[9\]](#)
 - Use a new, clean razor blade to excise the protein bands of interest.[\[9\]](#) Use a fresh blade for each different sample to avoid cross-contamination.
 - Cut the excised gel band into small (~1x1 mm) pieces and place them into a low-binding microcentrifuge tube.[\[13\]](#)
- In-Gel Digestion:

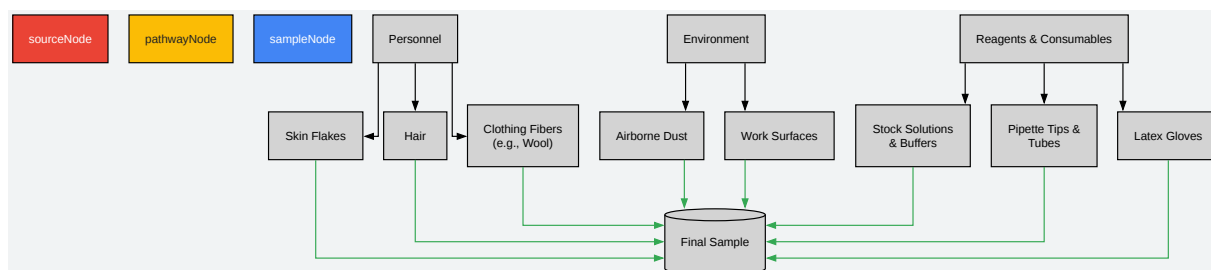
- Perform all subsequent steps (destaining, reduction, alkylation, and digestion) within the laminar flow hood.
- Keep tubes capped whenever possible, especially during incubation steps.

Protocol 2: Cleaning Lab Surfaces to Minimize Keratin

- Initial Cleaning: Remove any visible dust and debris from the benchtop or hood surface.
- Solvent Wipe 1 (Organic): Liberally spray the surface with 70% ethanol or methanol. Wipe the surface thoroughly with a lint-free, clean-room wipe (avoid standard lab wipes which can be a source of polymers).^{[6][7]}
- Solvent Wipe 2 (Aqueous): Spray the same surface with HPLC-grade water. Wipe thoroughly with a new, lint-free wipe to remove any residual salts or contaminants.
- Air Dry: Allow the surface to air dry completely within the closed (or running) laminar flow hood.
- Frequency: This procedure should be performed before and after each proteomics sample preparation session.^[2]

Visualizations

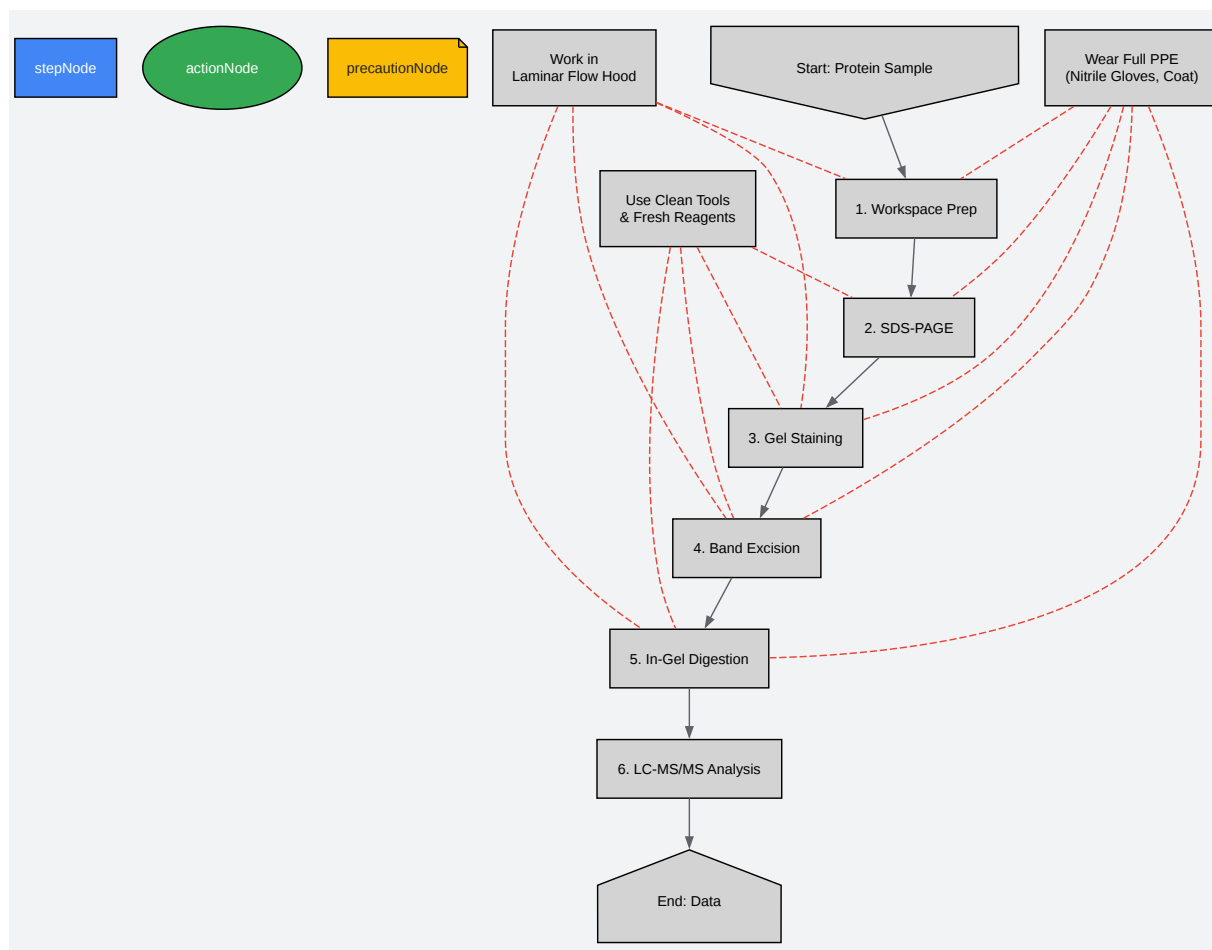
Sources of Keratin Contamination



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Caption: Major sources of keratin contamination in a proteomics workflow.

Low-Keratin Sample Preparation Workflow



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Caption: Key stages and precautions in a low-keratin sample prep workflow.

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